MBX2329

Influenza A virus Oseltamivir resistance Hemagglutinin inhibitor

Researchers studying influenza A entry face a key gap: most inhibitors lack subtype specificity or fail against drug-resistant strains. MBX2329 solves this as a selective group 1 HA stem inhibitor with a pH-dependent binding mechanism that blocks membrane fusion. • Full potency vs oseltamivir-resistant H1N1-H275Y (IC50 0.43 μM) • Synergy with oseltamivir: 36 & 331 μM²% at 95% confidence • CC50 >100 μM; inactive vs group 2 HA (H3, H7) & unrelated viruses Supplied ≥98% pure. For HA entry mechanism and combination antiviral studies.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
Cat. No. B8136385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX2329
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCCN2CCCCCC2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H
InChIKeyJMIAUPZSIMYFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBX2329: Influenza A HA Entry Inhibitor


MBX2329 is an aminoalkyl phenol ether small molecule [1] that functions as a specific inhibitor of influenza A virus entry by targeting the hemagglutinin (HA) glycoprotein and preventing HA-mediated membrane fusion [2]. The compound exhibits potent antiviral activity against group 1 HA subtypes (H1 and H5) with IC50 values ranging from 0.3 to 5.9 μM across multiple influenza A strains, and demonstrates high selectivity with a CC50 of >100 μM [1]. MBX2329 is active against clinically relevant strains including the 2009 pandemic A/H1N1/2009, highly pathogenic avian influenza A/H5N1, and oseltamivir-resistant A/H1N1 isolates [1].

HA stem-targeted entry inhibitor; prevents HA-mediated membrane fusion
Active against group 1 HA subtypes (H1, H5) across multiple influenza A strains
Includes oseltamivir-resistant H1N1 and highly pathogenic avian H5N1 contexts

Why MBX2329 Cannot Be Substituted


Influenza hemagglutinin (HA) inhibitors are not functionally interchangeable due to fundamental differences in binding epitopes, HA subtype specificity, and mechanism of fusion inhibition. MBX2329 binds to the highly conserved stem region of group 1 HA trimers and exerts its inhibitory effect through a pH-dependent dynamic binding mechanism—a dual-phase process whereby the compound facilitates viral uptake under neutral conditions and then relocates to a distinct conserved pocket under acidic endosomal conditions to prevent HA1-HA2 separation and trimer dissociation [1]. In contrast, the co-identified inhibitor MBX2546 binds to a nonoverlapping epitope on HA [2], while other entry inhibitors such as CL-385319 bind to different cavity residues, and biologics like DAS181 (Fludase®) target host sialic acid receptors rather than the viral HA stem [3]. Additionally, MBX2329 is strictly active against group 1 HA subtypes (H1, H5) with minimal activity against group 2 HA (H3, H7) or other enveloped viruses such as Ebola and Lassa [2], a specificity profile that distinguishes it from broader-spectrum entry inhibitors. Substituting MBX2329 with an analog without verifying binding epitope, HA group specificity, and synergy profile with neuraminidase inhibitors risks introducing confounding variables that compromise experimental reproducibility and data interpretation.

Binding Epitope
MBX2329 binds a group 1 HA stem conformational epitope nonoverlapping with MBX2546; substitution may alter target engagement and experimental interpretation.
HA Subtype Specificity
Strictly active against group 1 HA (H1, H5); group 2 HA (H3, H7) and other enveloped viruses show minimal inhibition. Broad-spectrum entry inhibitors are not functionally equivalent.
Mechanism of Fusion Inhibition
pH-dependent dynamic binding and prevention of HA1-HA2 separation may not be replicated by other HA inhibitors with different binding kinetics. Verify mechanism when considering analogs.

MBX2329 Comparative Evidence


Activity Against Oseltamivir-Resistant H1N1

MBX2329 inhibits the oseltamivir-resistant A/Florida/21/2008 (H1N1-H275Y) strain with an IC50 of 0.43 μM, comparable to its potency against oseltamivir-sensitive strains (0.29–0.53 μM) [1]. This is in stark contrast to oseltamivir, which shows substantially reduced efficacy against H275Y mutants, as the H275Y mutation in neuraminidase confers oseltamivir resistance without affecting HA-mediated entry targeted by MBX2329 [1].

Oseltamivir-Resistant H1N1
Head-to-head
IC50 = 0.43 μM vs H1N1-H275Y (oseltamivir-resistant); 0.29–0.53 μM for sensitive strains
Supports entry inhibition studies in oseltamivir-resistant H1N1 model context
Pseudotype entry assay in A549 cells; A/Florida/21/2008 H1N1-H275Y
Influenza A virus Oseltamivir resistance Hemagglutinin inhibitor H275Y mutation

Nonoverlapping HA Binding Epitope vs MBX2546

MBX2329 and MBX2546, both identified from the same high-throughput screen as HA-mediated entry inhibitors, bind to HA in a nonoverlapping manner [1]. MBX2329 binds to the group 1 HA-specific conformational epitope in the HA stem region [1]. MBX2546, bearing a sulfonamide scaffold distinct from MBX2329's aminoalkyl phenol ether structure, targets a different, nonoverlapping site on HA [1].

Nonoverlapping HA Epitope
Head-to-head
Binds group 1 HA stem epitope; nonoverlapping with sulfonamide MBX2546
Supports orthogonal HA stem engagement validation with non-competing epitope
C179 competition and mutational analysis; HA-mediated hemolysis
Hemagglutinin stem region Binding epitope Mechanism of action Fusion inhibitor

Group 1 HA Selectivity

MBX2329 specifically inhibits influenza viruses of group 1 HA (H1 and H5 subtypes) but exhibits significantly reduced activity against group 2 HA (H3 and H7 subtypes) [1]. Against group 1 H1N1 strains, MBX2329 shows IC50 values of 0.29–0.53 μM, whereas activity against the group 2 H3N2 strain A/Texas/12/2007 and influenza B virus strain B/Florida/4/2006 is substantially diminished [1]. Additionally, MBX2329 displays minimal inhibitory activity against HIV pseudotyped with Lassa virus GP (LASV-GP), Ebola virus GP (EBOV-GP), or VSV-G, with IC90 values >100 μM .

Group 1 HA Selectivity
Reported
>340-fold selectivity window: group 1 HA IC50 ~0.3–5.9 μM vs non-group 1 IC90 >100 μM
Enables group 1 HA-specific entry mechanism research; minimal group 2 interference
Pseudotype assays with H1, H5, H3, H7, LASV, EBOV, VSV
HA group specificity Influenza A subtypes H1N1 H5N1 H3N2

Synergy with Oseltamivir

MBX2329 exhibits large volumes of synergy with the neuraminidase inhibitor oseltamivir, quantified as synergy volumes of 36 and 331 μM²% at 95% confidence in combination studies [1]. This synergistic interaction occurs because MBX2329 inhibits the HA-mediated entry step upstream of viral replication, while oseltamivir inhibits the neuraminidase-mediated release of newly formed virions, representing mechanistically orthogonal points of intervention in the influenza virus life cycle.

Synergy with Oseltamivir
Head-to-head
Synergy volumes: 36 and 331 μM²% (95% CI) with oseltamivir
Supports oseltamivir combination antiviral evaluation in preclinical models
Combination antiviral assays; synergy volumes at 95% confidence
Drug synergy Combination therapy Oseltamivir HA inhibitor

MBX2329 Research Applications


Oseltamivir-Resistant H1N1 Entry Studies

MBX2329 is ideally suited for investigating HA-mediated viral entry in oseltamivir-resistant H1N1 models. The compound retains full potency (IC50 = 0.43 μM) against the A/Florida/21/2008 (H1N1-H275Y) oseltamivir-resistant strain [1]. This enables researchers to study early-stage viral entry inhibition without the confounding variable of neuraminidase inhibitor resistance, and to validate whether combination strategies targeting HA can restore antiviral efficacy against drug-resistant clinical isolates.

Group 1 HA Pharmacological Dissection

Due to its stringent selectivity for group 1 HA (H1 and H5 subtypes) with minimal activity against group 2 HA (H3, H7) and unrelated enveloped viruses (IC90 >100 μM against LASV, EBOV, VSV pseudotypes) [1], MBX2329 serves as a precise chemical probe for isolating group 1 HA-mediated entry pathways. Researchers studying H1N1 or H5N1 pathogenesis can employ MBX2329 to distinguish group 1 HA-dependent phenotypes from group 2 HA-mediated processes, enabling cleaner interpretation of subtype-specific entry mechanisms and host factor dependencies.

HA Stem Epitope Mapping and Validation

MBX2329 binds to a group 1 HA-specific conformational epitope in the HA stem region in a manner nonoverlapping with the sulfonamide-scaffold inhibitor MBX2546 [1]. This property makes MBX2329 a valuable orthogonal tool for validating HA stem engagement in experiments where MBX2546 or stem-binding antibodies (e.g., C179) are used. Researchers can employ MBX2329 to confirm that observed phenotypes are attributable to HA stem binding rather than off-target effects, and to map distinct binding sites on the HA trimer for structure-activity relationship studies.

Oseltamivir Combination Antiviral Studies

MBX2329 exhibits robust, quantified synergy with oseltamivir (synergy volumes of 36 and 331 μM²% at 95% confidence) [1]. This positions MBX2329 as a preferred HA inhibitor for combination studies aimed at evaluating dual-target antiviral strategies. The compound can be procured for in vitro and in vivo preclinical experiments designed to assess whether co-targeting viral entry (via HA) and viral egress (via NA) enhances overall antiviral efficacy, reduces the required dose of each agent, or raises the genetic barrier to resistance emergence compared to monotherapy approaches.

Application
Selection Property
Validation Focus
Oseltamivir-resistant H1N1 entry studies
Retained activity against H275Y mutant; HA-mediated entry mechanism independent of neuraminidase
Confirm entry inhibition in H275Y-mutant H1N1 models
Group 1 HA pharmacological dissection
Stringent group 1 HA (H1, H5) selectivity with minimal group 2 or other viral activity
Validate group 1 vs group 2 HA selectivity panel
HA stem epitope mapping and validation
Nonoverlapping binding epitope with MBX2546; group 1 HA stem conformational site
Confirm HA stem engagement orthogonal to MBX2546 via C179 competition
Oseltamivir combination antiviral studies
Quantified synergy with oseltamivir (synergy volumes at 95% confidence)
Assess synergy volumes with oseltamivir in combination assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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